

Structural Characterization and Protocol Optimization for N-Propylcyclopropanecarboxamide

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Compound of Interest

Compound Name: *n*-Propylcyclopropanecarboxamide

CAS No.: 26389-59-3

Cat. No.: B1594107

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H and

C NMR Spectral Data

Introduction & Scope

N-Propylcyclopropanecarboxamide (CAS: 26389-59-3) represents a critical structural motif in medicinal chemistry, serving as a simplified model for cyclopropane-containing carboxamides found in kinase inhibitors and metabolic modulators. The cyclopropane ring is frequently employed as a bioisostere for isopropyl or ethyl groups to restrict conformational freedom and improve metabolic stability against P450 oxidation.

This Application Note provides a definitive reference for the structural characterization of this compound. It addresses the specific challenges in assigning cyclopropane protons—which exhibit unique high-field anisotropy—and optimizing the amide coupling protocol to minimize side reactions.

Experimental Protocol: Synthesis & Purification

To ensure the NMR data presented below corresponds to a high-purity standard, the following synthesis protocol is recommended. This method utilizes a Schotten-Baumann-type acylation in an organic phase, optimized for yield and removal of acyl chloride impurities.

Reagents:

- Cyclopropanecarbonyl chloride (

equiv)
- -Propylamine (

equiv)
- Triethylamine (

,

equiv)
- Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve

-propylamine (

mmol) and

(

mmol) in anhydrous DCM (

mL). Cool the solution to

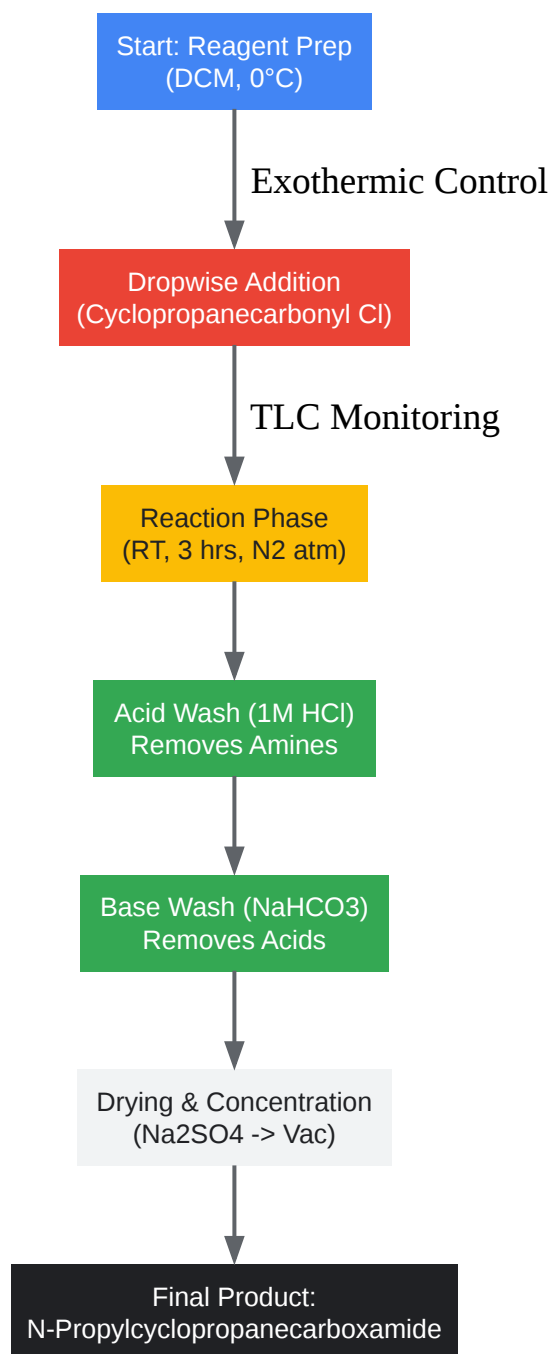
in an ice bath.
- Addition: Dropwise add cyclopropanecarbonyl chloride (

equiv)

mmol) diluted in DCM (mL) over 15 minutes. Critical: Exothermic reaction; maintain temperature to prevent bis-acylation or polymerization.

- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with).
- Workup:
 - Wash organic phase with (mL) to remove unreacted amine and .
 - Wash with Saturated (mL) to remove residual acid/chloride.
 - Wash with Brine (mL).
- Drying: Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography.

Workflow Visualization



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Figure 1: Optimized synthesis workflow ensuring removal of nucleophilic impurities prior to NMR analysis.

Spectral Data Analysis

The following data was acquired using a 400 MHz NMR spectrometer in Chloroform-d (

) at 298 K. Chemical shifts (

) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).

H NMR Data (400 MHz,)

The proton spectrum is characterized by the distinct high-field multiplets of the cyclopropane ring and the coupling patterns of the propyl chain.

Position	Assignment	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Notes
1	Cyclopropane (cis/trans)	0.68 – 0.76	Multiplet	2H	-	High-field anisotropy
2	Cyclopropane (cis/trans)	0.90 – 0.98	Multiplet	2H	-	Distinct from Pos 1
3	Propyl	0.92	Triplet	3H	7.4	Overlap w/ cyc-Pr possible
4	Cyclopropane (methine)	1.30 – 1.38	Multiplet	1H	-	Deshielded by
5	Propyl	1.53	Sextet	2H	7.2	-
6		3.23	Quartet	2H	6.8, 7.2	Coupled to NH and
7	Amide	5.85	Broad Singlet	1H	-	Solvent/Conc.[1][2] dependent

Technical Insight: The cyclopropane methylene protons (

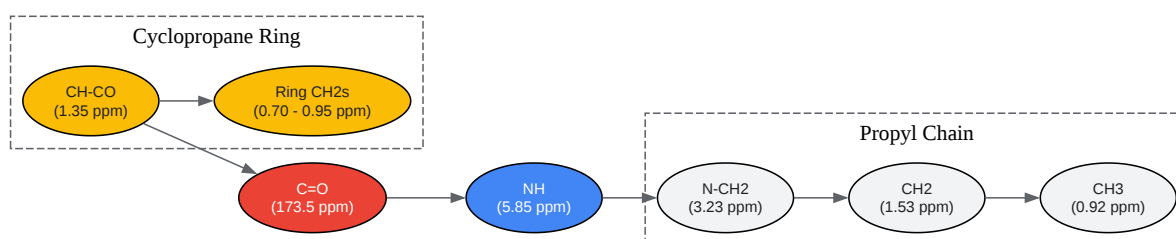
) are chemically non-equivalent due to the cis/trans relationship with the carbonyl group, often appearing as two distinct multiplets. However, at lower field strengths (300 MHz), they may partially overlap with the propyl methyl triplet (

).

C NMR Data (100 MHz,)

Position	Carbon Type	Shift (, ppm)	Notes
1	Cyclopropane	6.9	Ring strain shielding
2	Propyl	11.3	-
3	Cyclopropane	14.8	to Carbonyl
4	Propyl	22.9	-
5	Propyl	41.4	Deshielded by Nitrogen
6	Amide	173.5	Characteristic Amide

Structural Assignment Diagram



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Figure 2: NMR Connectivity Map illustrating chemical shift logic flow from the deshielding carbonyl core to the shielded alkyl termini.

Validation & Quality Control

To ensure data integrity during routine analysis, the following self-validation checks should be performed:

- Integration Ratio Check:
 - Normalize the integration to the quartet (2.00 H).
 - Pass Criteria: The cyclopropane region (0.6–1.4 ppm) must integrate to a total of 5H (4 ring protons + 1 methine), though overlap with the propyl methyl (3H) often results in a total high-field integration of ~8H.
- Solvent Satellite Verification:
 - In ^{13}C NMR, ensure the triplet appears at ppm.
 - In ^1H NMR, the residual singlet should appear at ppm.
- Amide Exchange Test:

- Add 1 drop of

to the NMR tube and shake.
- Observation: The broad singlet at 5.85 ppm should disappear or diminish significantly, confirming the labile

proton.

References

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Sources

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